Negligible MAO‑A/B Inhibition Contrasts with the Akt‑Inhibitory Parent Scaffold
The 6‑bromo‑3‑Schiff‑base derivative displays no relevant inhibition of human recombinant MAO‑A or MAO‑B (IC₅₀ > 100 µM in both assays), whereas the unsubstituted 4‑phenylquinolin‑2(1H)‑one parent acts as a selective allosteric Akt inhibitor (IC₅₀ = 6 µM) [1]. This >16‑fold shift in functional target engagement demonstrates that the 6‑bromo and Schiff‑base modifications redirect the compound’s biological profile away from kinase modulation toward a MAO‑silent phenotype, a critical distinction for assay development or counter‑screening applications.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO‑A IC₅₀ > 100 µM; MAO‑B IC₅₀ > 100 µM |
| Comparator Or Baseline | 4‑Phenylquinolin‑2(1H)‑one (parent): Akt IC₅₀ = 6 µM; no direct MAO data available but functionally distinct |
| Quantified Difference | > 16‑fold lower affinity for MAO enzymes compared to parent’s Akt inhibition; no measurable MAO engagement |
| Conditions | Inhibition of human recombinant MAO‑A/MAO‑B assessed by spectrofluorometric detection of 4‑hydroxyquinoline formation from kynuramine (BindingDB assay); Akt kinase activity measured by ADP‑Glo assay |
Why This Matters
For researchers requiring a 4‑phenylquinolin‑2(1H)‑one scaffold devoid of both kinase and MAO liabilities, this compound provides a defined negative control phenotype validated by quantitative in‑vitro data.
- [1] BindingDB BDBM50063525 (ChEMBL3398528). MAO‑A and MAO‑B IC₅₀ > 100 µM. Huang et al. (2017) Sci. Rep. 7, 13174. 4‑Phenylquinolin‑2(1H)‑one Akt IC₅₀ = 6 µM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063525; https://doi.org/10.1038/s41598-017-12874-1 View Source
